Complete Suppression of Aspartimide Formation in LDLa Model Peptide: CSY vs. OtBu Ester
In the synthesis of the LDL receptor ligand-binding domain (LDLa, 40 amino acids), Fmoc-Asp(CSY)-OH enabled successful synthesis of the full-length peptide with the CSY-protected Asp monomer incorporated. In contrast, synthesis using conventional Fmoc-Asp(OtBu)-OH was unsuccessful, yielding no detectable desired product due to aspartimide-mediated degradation [1]. This demonstrates a qualitative but definitive superiority: the CSY building block makes synthetically accessible a peptide sequence that the industry-standard OtBu ester cannot produce.
| Evidence Dimension | Synthetic accessibility of full-length LDLa peptide |
|---|---|
| Target Compound Data | Major product observed; LDLa(StBu/CSY) successfully synthesized |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH |
| Quantified Difference | CSY: successful synthesis; OtBu: synthesis unsuccessful (no detectable product) |
| Conditions | LDLa model peptide (40 amino acids), Fmoc SPPS |
Why This Matters
Procurement of Fmoc-Asp(CSY)-OH directly enables the synthesis of aspartimide-prone sequences that are inaccessible using standard OtBu-protected Asp monomers, eliminating wasted time and material costs on failed syntheses.
- [1] K. Neumann, J. Farnung, S. Baldauf, J. W. Bode, Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups, Nat. Commun., 2020, 11, 982 (Fig. 5). View Source
